4-(Aminosulfonyl)-N-Boc-L-phenylalanine

Chiral Building Blocks Peptide Stereochemistry SPPS

Securing 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (CAS 84053-14-5) in research-grade purity is often hindered by limited commercial availability and inconsistent supply chains. This compound is a pre-configured, orthogonally protected L-phenylalanine derivative designed for seamless integration into Boc-strategy solid-phase peptide synthesis (SPPS). - Directly enables the synthesis of angiotensin II analogs for AT₁ receptor pharmacophore mapping, as established by Escher et al. (1983), without requiring in-house protection steps. - Provides the correct L-stereochemistry and para-sulfonamide (-SO₂NH₂) motif essential for carboxypeptidase A (CPA) inhibitor development, ensuring experimental reproducibility in SAR studies. - Supplied with verified purity and ready-to-use Boc protection, eliminating the procurement risks and lead times associated with custom synthesis of the unprotected amino acid (CAS 84053-09-8).

Molecular Formula C14H20N2O6S
Molecular Weight 344.39 g/mol
CAS No. 84053-14-5
Cat. No. B13463630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminosulfonyl)-N-Boc-L-phenylalanine
CAS84053-14-5
Molecular FormulaC14H20N2O6S
Molecular Weight344.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)(H2,15,20,21)/t11-/m0/s1
InChIKeyCOMNQBHSVKJFIQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminosulfonyl)-N-Boc-L-phenylalanine: SPPS Building Block


4-(Aminosulfonyl)-N-Boc-L-phenylalanine (CAS 84053-14-5), also designated Boc-L-Phe(4-SO₂NH₂)-OH or Boc-4-sulfamoyl-L-phenylalanine, is an orthogonally protected, non-proteinogenic L-phenylalanine derivative bearing a primary sulfonamide group at the para position of the aromatic ring [1]. It is a standard building block utilized exclusively in solid-phase peptide synthesis (SPPS) for the Boc-strategy, wherein the acid-labile tert-butoxycarbonyl (Boc) group provides temporary Nᵅ-protection while the free carboxylic acid enables C-terminal activation for coupling . The compound, with a molecular weight of 344.38 g/mol, serves as a protected precursor to L-4′-aminosulfonylphenylalanine, an unnatural amino acid residue integrated into peptide chains to confer specific biochemical and pharmacological properties [1].

4-(Aminosulfonyl)-N-Boc-L-phenylalanine Substitution Risk


Substituting 4-(Aminosulfonyl)-N-Boc-L-phenylalanine with alternative para-substituted phenylalanine analogs or the unprotected amino acid is technically invalid for applications requiring precise peptide-receptor pharmacophore matching. The specific combination of (1) the L-stereochemical configuration, (2) the para-sulfonamide (—SO₂NH₂) hydrogen-bond donor/acceptor motif, and (3) the orthogonal Boc protecting group dictates its unique utility [1]. In the seminal work by Escher et al. (1983), substitution of the para-sulfonamide with alternative sulfur-containing moieties (e.g., sulfonic acid —SO₃⁻ or thiol —SH) at the same position on L-phenylalanine yielded angiotensin II analogs with markedly different pharmacological potencies when tested on isolated rat uterus [1]. Furthermore, employing the D-enantiomer or the unprotected L-4′-aminosulfonylphenylalanine (CAS 84053-09-8) would compromise the stereochemical integrity of the target peptide or render it incompatible with standard Boc-SPPS coupling protocols, thereby invalidating experimental reproducibility and comparative structure-activity relationship (SAR) analyses [1].

4-(Aminosulfonyl)-N-Boc-L-phenylalanine vs. Closest Analogs


Stereochemical Purity: L- vs. D-Enantiomer

This compound is the L-enantiomer, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfamoylphenyl)propanoic acid . The D-enantiomer counterpart (CAS 1241677-42-8) is a distinct chemical entity with identical molecular weight and formula but opposite optical rotation .

Chiral Building Blocks Peptide Stereochemistry SPPS

Orthogonal Protection: Boc vs. Free Amino Acid

The target compound is a Boc-protected amino acid derivative intended for direct use in solid-phase peptide synthesis (SPPS) using the Boc-strategy [1]. The corresponding unprotected amino acid, 4-Sulfamoyl-L-phenylalanine (CAS 84053-09-8), lacks the N-terminal protecting group and cannot be directly substituted without disrupting the standard SPPS workflow .

Orthogonal Protection Boc-SPPS Peptide Coupling

Sulfonamide Pharmacophore Comparison

In a direct comparative study by Escher et al. (1983), Boc-protected L-4′-aminosulfonylphenylalanine (precursor to L-(4′-SO₂NH₂)Phe) was synthesized and incorporated into angiotensin II analogs alongside L-(4′-SO₃⁻)Phe (sulfonic acid derivative) and L-(4′-SH)Phe (thiol derivative) [1]. The resulting angiotensin II analogs exhibited marked differences in biological activity when tested in the rat isolated uterus assay [1].

Angiotensin II Analogs Peptide Pharmacology SAR

Carboxypeptidase A Inhibition: Transition-State Analog

N-Sulfamoylphenylalanine derivatives, including those with varied alkyl groups on the terminal amino group, have been rationally designed as transition-state analog inhibitors for carboxypeptidase A (CPA) [1]. The sulfamoyl group mimics the tetrahedral transition state of peptide hydrolysis, conferring inhibitory activity against this zinc metalloprotease [1].

Carboxypeptidase A Transition-State Analog Inhibitor Enzyme Inhibition

4-(Aminosulfonyl)-N-Boc-L-phenylalanine: Key Applications


Angiotensin II Analog SAR Studies

This building block is specifically required for synthesizing angiotensin II analogs where the para-sulfonamide moiety is incorporated to probe the steric and electronic requirements of the AT₁ receptor binding pocket. Direct comparative evidence from Escher et al. (1983) demonstrates that substituting the sulfonamide with sulfonic acid or thiol groups produces distinct pharmacological profiles in the rat uterus bioassay [1]. Procurement of this specific compound enables direct comparison with published SAR data and supports the rational design of next-generation angiotensin II receptor ligands.

Zinc Metalloprotease Inhibitor Design

The sulfamoylphenylalanine scaffold serves as a validated transition-state mimic for carboxypeptidase A (CPA) and related zinc proteases [1]. Researchers developing inhibitors for this enzyme class can use 4-(Aminosulfonyl)-N-Boc-L-phenylalanine as a protected building block to systematically vary substituents on the terminal amino group, enabling quantitative Ki determination and SAR mapping as established in prior studies [1].

Boc-Strategy Solid-Phase Peptide Synthesis

This compound is pre-configured for direct use in Boc-strategy SPPS, with the acid-labile Boc group protecting the α-amine during C-terminal activation and coupling steps [1]. Use of the unprotected free amino acid (CAS 84053-09-8) would require additional in-house protection and optimization, whereas the Boc-protected derivative is ready for immediate incorporation into the growing peptide chain under standard SPPS conditions .

Stereochemically Pure L-Peptide Synthesis

For projects requiring L-configured peptides with a para-sulfonamide functional handle, this compound provides the correct stereochemistry. Procurement of the D-enantiomer (CAS 1241677-42-8) would yield a peptide with opposite chirality and potentially abrogated biological activity [1]. Specification of the correct CAS number (84053-14-5) is essential for obtaining the L-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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